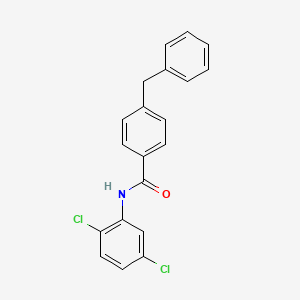

4-benzyl-N-(2,5-dichlorophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-benzyl-N-(2,5-dichlorophenyl)benzamide can be achieved through various methods. One approach involves the direct condensation of benzoic acids (such as 3,5-dichlorobenzoyl chloride) with arylamine compounds (amines containing an aromatic ring) in a suitable solvent (e.g., N,N’-dimethylformamide) at elevated temperatures. This reaction yields a series of dichlorobenzamide derivatives, including our target compound .

Molecular Structure Analysis

The molecular structure of This compound consists of a central benzene ring with a benzyl group (phenylmethyl) attached to one carbon atom. The amide functional group (C=O-NH) is also part of the structure. The two chlorine atoms are positioned at the 2 and 5 positions on the benzene ring. X-ray crystallography confirms the arrangement of atoms in the solid state .

Scientific Research Applications

UV-Induced Graft Polymerization

A study by Hong, Liu, and Sun (2009) investigated the incorporation of benzophenone, a photo-active moiety, onto cotton fabrics for grafting polyacrylamide through UV irradiation. This process created active chlorine contents on the fabrics, demonstrating excellent antibacterial abilities akin to powerful cyclic amide halamines. This research highlights the potential of using similar chemical structures for antibacterial surface modifications in textiles (Hong, Liu, & Sun, 2009).

Antipathogenic Activity of Thiourea Derivatives

Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas showing significant antipathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. Their findings suggest the importance of halogenated phenyl substituents in enhancing microbial inhibition, indicating a potential pathway for developing new antimicrobial agents from benzamide derivatives (Limban, Marutescu, & Chifiriuc, 2011).

Chlorination Disinfection By-Products

Research by Liu et al. (2016) on 4-hydroxyl benzophenone in chlorination disinfection processes revealed transformation pathways leading to toxic by-products. This study sheds light on the environmental and health implications of chlorinating water containing benzophenone compounds, which are structurally related to 4-benzyl-N-(2,5-dichlorophenyl)benzamide. Understanding these reactions is crucial for assessing the safety of water treatment processes (Liu, Wei, Liu, & Du, 2016).

Anti-Tubercular Activity

Nimbalkar et al. (2018) explored the synthesis of benzamide derivatives for their anti-tubercular activity, demonstrating the potential of such compounds in treating tuberculosis. Their study underscores the significance of structural modifications in enhancing biological activity and selectivity for therapeutic applications (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Environmental Persistence and Toxicity

Zhang, Ren, Li, Kunisue, Gao, and Kannan (2011) investigated the environmental occurrence of benzophenone UV filters, providing insights into their persistence and potential toxicity. This research is relevant for understanding the environmental impact of related compounds and emphasizes the need for assessing the ecological risks associated with their widespread use (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).

Properties

IUPAC Name |

4-benzyl-N-(2,5-dichlorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2NO/c21-17-10-11-18(22)19(13-17)23-20(24)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYERAJORAMYXJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2795122.png)

![4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide](/img/structure/B2795126.png)

![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795129.png)

![1-[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2795130.png)

![2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide](/img/structure/B2795132.png)

![6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2795134.png)

![Methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2795137.png)